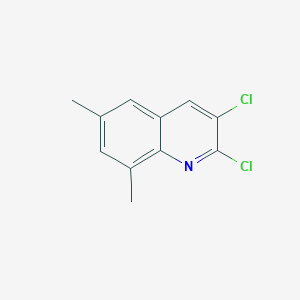
2,3-Dichloro-6,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal and industrial chemistry. The compound’s structure features two chlorine atoms at positions 2 and 3, and two methyl groups at positions 6 and 8 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6,8-dimethylquinoline typically involves the chlorination of 6,8-dimethylquinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include the use of solvents like methanol, ether, acetonitrile, or dichloromethane, and catalysts such as toluenesulfonic acid, magnesium chloride, or cupric nitrate .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 3 can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methyl groups at positions 6 and 8 can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary amines, or thiols in the presence of a base.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of amino or thioquinoline derivatives.
Electrophilic Substitution: Formation of nitro or sulfoquinoline derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
2,3-Dichloro-6,8-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative with similar chemical properties but different substitution patterns.
6,8-Dimethylquinoline: A dimethylquinoline derivative without chlorine substitution.
2,4-Dichloroquinoline: A dichloroquinoline derivative with chlorine atoms at positions 2 and 4.
Uniqueness: 2,3-Dichloro-6,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 3 enhances its nucleophilic substitution potential, while the methyl groups at positions 6 and 8 influence its electrophilic substitution reactions .
Properties
Molecular Formula |
C11H9Cl2N |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2,3-dichloro-6,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-7(2)10-8(4-6)5-9(12)11(13)14-10/h3-5H,1-2H3 |
InChI Key |
MKICMKQZYCGXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















